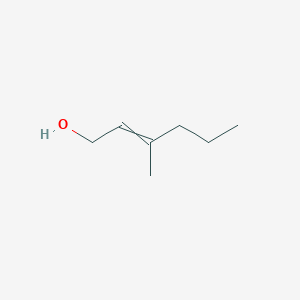![molecular formula C13H11NO4 B3193318 1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]- CAS No. 70657-11-3](/img/structure/B3193318.png)
1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2,5-dione, also known as maleimide, is a heterocyclic compound with the formula C4H3NO2 . It is a core structure found in many natural and synthetic compounds . The derivatives of 1H-Pyrrole-2,5-dione often have different properties and applications depending on the substituents attached to the pyrrole ring .
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines . Other methods include the use of metal-catalyzed conversions of primary diols and amines .Molecular Structure Analysis
The molecular structure of 1H-Pyrrole-2,5-dione consists of a five-membered ring with two double bonds and a nitrogen atom . The exact structure of “1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]-” would depend on the specific locations of the oxiranylmethoxy and phenyl groups on the pyrrole ring.Chemical Reactions Analysis
The chemical reactions of 1H-Pyrrole-2,5-dione and its derivatives can vary widely depending on the specific substituents present on the pyrrole ring. For example, N-substituted pyrroles can be produced through the oxidative coupling of diols and primary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrrole-2,5-dione and its derivatives can vary depending on the specific substituents present. For example, 1H-Pyrrole-2,5-dione has a molecular weight of 97.0721 . Other properties such as melting point and solubility would depend on the specific derivative .Safety and Hazards
Eigenschaften
CAS-Nummer |
70657-11-3 |
|---|---|
Molekularformel |
C13H11NO4 |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
1-[4-(oxiran-2-ylmethoxy)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C13H11NO4/c15-12-5-6-13(16)14(12)9-1-3-10(4-2-9)17-7-11-8-18-11/h1-6,11H,7-8H2 |
InChI-Schlüssel |
ITHTYRPMMCAEET-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Kanonische SMILES |
C1C(O1)COC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

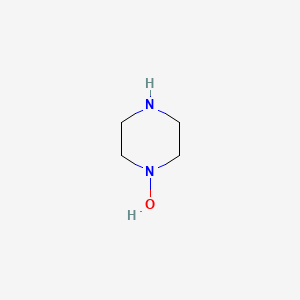

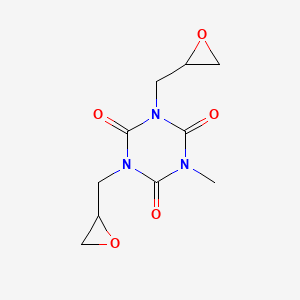
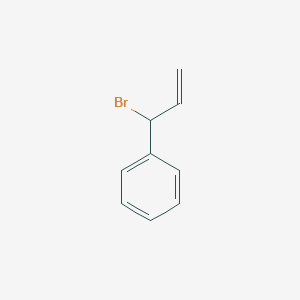
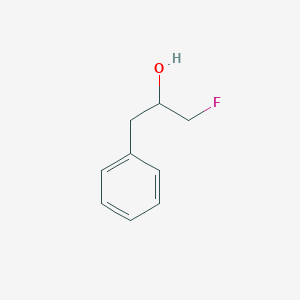
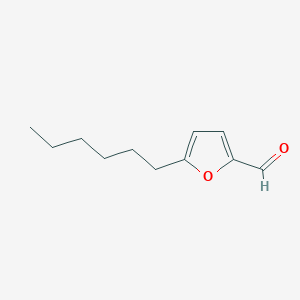

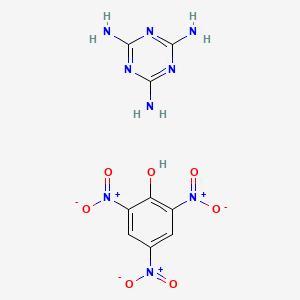

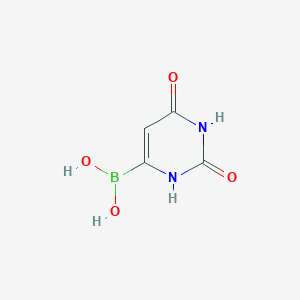
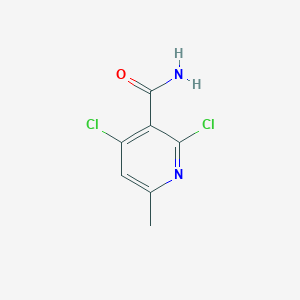

![[(2R)-oxan-2-yl]methanol](/img/structure/B3193334.png)
